molecular formula C18H18BrN5O2S B15100144 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide

2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide

Cat. No.: B15100144
M. Wt: 448.3 g/mol
InChI Key: VEPTWPVFOPTXMF-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with an amino group at position 4, a 4-ethoxyphenyl group at position 5, and a sulfanyl-linked acetamide moiety terminating in a 4-bromophenyl group. The ethoxy group enhances lipophilicity and metabolic stability, while the bromophenyl substituent may contribute to π-π stacking interactions in biological targets . Its synthesis typically involves nucleophilic substitution between a triazole-thiol intermediate and α-chloroacetamide derivatives under alkaline conditions, followed by recrystallization (e.g., using ethanol-water mixtures) to achieve purity .

Properties

Molecular Formula

C18H18BrN5O2S

Molecular Weight

448.3 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C18H18BrN5O2S/c1-2-26-15-9-3-12(4-10-15)17-22-23-18(24(17)20)27-11-16(25)21-14-7-5-13(19)6-8-14/h3-10H,2,11,20H2,1H3,(H,21,25)

InChI Key

VEPTWPVFOPTXMF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-ethoxyphenyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring. The final step involves the reaction of the triazole derivative with 4-bromophenyl acetic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and the sulfanyl group are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents at the triazole ring (positions 4 and 5) and the acetamide aryl group. These modifications significantly influence physicochemical properties and bioactivity:

Compound Name Substituents (Triazole R1, R2; Acetamide R3) Melting Point (°C) Yield (%) Biological Activity (Key Findings) References
Target Compound R1=NH₂, R2=4-Ethoxyphenyl; R3=4-Bromophenyl Not reported Not reported Hypothesized anti-inflammatory/analgesic activity based on structural similarity to diclofenac analogues .
2-{[4-Amino-5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-Methoxyphenyl)acetamide R1=NH₂, R2=4-Methoxyphenyl; R3=4-Methoxyphenyl Not reported Not reported Reduced steric hindrance from methoxy groups may enhance solubility but lower receptor affinity compared to bromophenyl derivatives .
N-(4-Bromophenyl)-2-{[4-Ethyl-5-(2-Furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R1=Ethyl, R2=2-Furyl; R3=4-Bromophenyl Not reported Not reported The 2-furyl group introduces planar aromaticity, potentially improving DNA intercalation (e.g., antimicrobial applications) .
2-{[4-Amino-5-(2-Pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-Methylphenyl)acetamide (AS111) R1=NH₂, R2=2-Pyridinyl; R3=3-Methylphenyl Not reported 65–83% 1.28× more potent than diclofenac in anti-inflammatory assays; pyridinyl enhances hydrogen bonding with COX-2 .
2-{[4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-Ethoxyphenyl)acetamide (AM34) R1=NH₂, R2=2-Hydroxyphenyl; R3=4-Ethoxyphenyl Not reported Not reported Potent reverse transcriptase inhibitor (KI = 12 nM); hydroxyl group facilitates metal ion chelation in enzyme active sites .

Key Research Findings

Substituent-Driven Bioactivity :

  • 4-Bromophenyl : Enhances lipophilicity and target binding in inflammatory pathways .
  • 4-Ethoxyphenyl : Balances metabolic stability and bioavailability compared to shorter alkoxy chains (e.g., methoxy) .

Enzyme Inhibition: Triazole-thioacetamides with hydroxyphenyl groups (e.g., AM34) exhibit nanomolar inhibition of HIV-1 reverse transcriptase, a property less likely in the target compound due to its lack of chelating groups .

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